2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2S/c1-13(2)19-17-11-24-27(15-7-5-14(22)6-8-15)20(17)21(26-25-19)30-12-18(28)23-10-16-4-3-9-29-16/h5-8,11,13,16H,3-4,9-10,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGVWHACONUBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a pyrazolo[3,4-d]pyridazine moiety with various functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The presence of the 4-fluorophenyl and isopropyl groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems. The thioamide and acetamide functionalities are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN6O2S |
| Molecular Weight | 426.5 g/mol |
| Chemical Structure | Chemical Structure |
| Solubility | Moderate |
Anticancer Properties
Preliminary studies indicate that compounds related to this structure exhibit significant anticancer activity. For instance, derivatives of pyrazolo compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent anti-proliferative properties.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| HCT-116 | 15.0 |
The mechanism of action appears to involve the inhibition of specific kinases or receptors, which are critical for cancer cell proliferation and survival. Further studies are required to elucidate the precise molecular targets and pathways affected by this compound.
Pharmacokinetics
The pharmacokinetic properties of this compound have not been extensively studied; however, the lipophilic nature due to the fluorophenyl and isopropyl groups suggests favorable absorption characteristics. The presence of a tetrahydrofuran moiety may also enhance metabolic stability and solubility in biological environments.
Case Studies and Research Findings
Recent research has highlighted the potential of pyrazolo compounds in various therapeutic areas:
- CSNK2 Inhibition : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit selective inhibition of casein kinase II (CSNK2), which is implicated in several cancers and viral infections .
- Antiviral Activity : Some pyrazolo compounds have shown antiviral activity against β-coronaviruses, indicating their potential use in treating viral infections alongside cancer therapy .
- Metabolic Stability : Investigations into metabolic stability have indicated that modifications to the core structure can significantly impact the pharmacokinetic profile, with some analogues displaying improved stability in liver microsomes .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[3,4-d]pyridazin core: A fused heterocyclic system known for its planar geometry and ability to engage in π-π stacking interactions with biological targets.
- 4-Fluorophenyl substituent : Enhances metabolic stability and modulates electronic properties via electron-withdrawing effects.
- Thioacetamide linker : May enhance binding affinity through sulfur-mediated hydrophobic interactions or hydrogen bonding.
- Tetrahydrofuran (THF) methyl group : Improves solubility and pharmacokinetic properties compared to purely aromatic substituents.
The thioacetamide moiety likely originates from nucleophilic displacement of a halogenated precursor with a thiol-containing intermediate .
Table 1: Structural and Functional Comparison
Key Insights :
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyridazin core differs from the pyrazolo[3,4-d]pyrimidin analogs in Table 1. Chromen-4-one hybrids (e.g., Example 83) demonstrate enhanced planar rigidity, favoring interactions with ATP-binding pockets in kinases .
Substituent Effects :
- The 4-fluorophenyl group in the target compound may confer greater metabolic stability than the 4-methoxyphenyl group in , as fluorination reduces oxidative demethylation risks.
- The tetrahydrofuran-methyl substituent in the acetamide chain likely improves aqueous solubility compared to purely aromatic or aliphatic chains (e.g., chromen-4-one derivatives in ).
Bioactivity Trends: Pyrazolo[3,4-d]pyrimidines with chromen-4-one moieties (e.g., Example 83) show nanomolar IC50 values in kinase assays, attributed to their ability to mimic ATP . The target compound’s pyridazin core may reduce ATP-competitive binding but could offer selectivity for non-kinase targets. Thioether-linked acetamides (as in the target compound) are less common in literature but may provide unique pharmacokinetic profiles due to sulfur’s polarizability and oxidation resistance .
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step protocols involving heterocyclic cyclization, halogenation, and nucleophilic substitution, akin to methods in . However, the pyridazin core’s lower symmetry compared to pyrimidines may complicate regioselective functionalization.
Table 2: Pharmacokinetic Predictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
